- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK), World Intellectual Property Organization, , ,

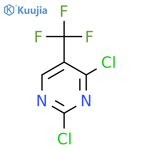

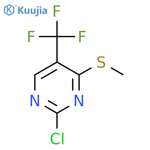

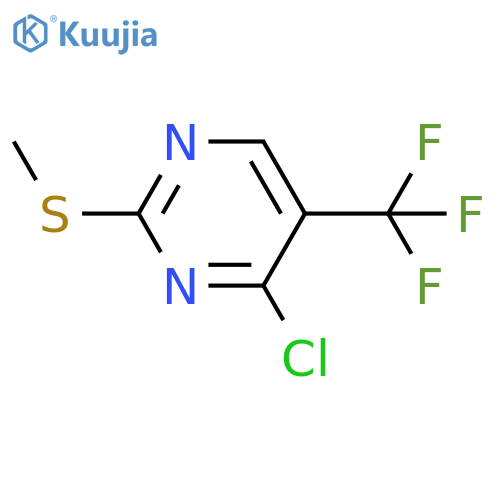

Cas no 919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-)

919116-36-2 structure

Produktname:Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

CAS-Nr.:919116-36-2

MF:C6H4ClF3N2S

MW:228.622569084167

MDL:MFCD12911887

CID:765767

PubChem ID:58464566

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

- 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

- 4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine

- 4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (ACI)

- 4-Chloro-2-methylsulfanyl-5-trifluoromethylpyrimidine

- SB60813

- AKOS017343686

- 4-chloro-2-methylsulphanyl-5-trifluoromethyl-pyrimidine

- BS-17839

- 919116-36-2

- MFCD12911887

- CS-0131353

- SCHEMBL2522232

- 4-CHLORO-2-(METHYLSULFANYL)-5-(TRIFLUOROMETHYL)PYRIMIDINE

- DTXSID70729296

- SY316959

-

- MDL: MFCD12911887

- Inchi: 1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3

- InChI-Schlüssel: GUSJNAFRAQDVEV-UHFFFAOYSA-N

- Lächelt: FC(C1C(Cl)=NC(SC)=NC=1)(F)F

Berechnete Eigenschaften

- Genaue Masse: 227.9735815g/mol

- Monoisotopenmasse: 227.9735815g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 178

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 51.1Ų

- XLogP3: 2.9

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128233-25g |

4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 25g |

$4308 | 2024-07-20 | |

| 1PlusChem | 1P00H5JO-100mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 100mg |

$301.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201993-5g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 97% | 5g |

¥8979.00 | 2024-04-25 | |

| abcr | AB564233-100mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 100mg |

€203.40 | 2024-04-15 | ||

| Aaron | AR00H5S0-250mg |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 250mg |

$122.00 | 2025-02-11 | |

| abcr | AB564233-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine; . |

919116-36-2 | 1g |

€743.70 | 2024-04-15 | ||

| Aaron | AR00H5S0-5g |

4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine |

919116-36-2 | 95% | 5g |

$667.00 | 2025-02-11 | |

| A2B Chem LLC | AH99540-500mg |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95% | 500mg |

$222.00 | 2024-07-18 | |

| Crysdot LLC | CD11015119-1g |

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine |

919116-36-2 | 95+% | 1g |

$385 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH660-50mg |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- |

919116-36-2 | 95+% | 50mg |

760.0CNY | 2021-07-15 |

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

1.2 overnight, cooled; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 18 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Process fro preparation of pyrimidine or pyridine derivative and medicinal use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; overnight, rt

Referenz

- Preparation of 2,4-diaminopyrimidines as aurora-b kinase inhibitors for the treatment of abnormal cell proliferation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Aminopyrimidine amides as autophagy inhibitors and preparation and methods of use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Preparation of (heteroarylamino)pyrimidine compounds as autophagy inhibitors for treatment of cancer, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 2 h, 0 °C

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 16 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of pyrazolylpyrimidine derivatives for use as casein kinase 1 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran , Tetrahydrofuran ; 0 °C; 2 h, 0 °C → rt

1.2 16 h, rt

1.2 16 h, rt

Referenz

- Preparation of heterocyclic compound having CDK12-inhibiting effect, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; -25 °C; 1 h, -25 °C; 15 h, -25 °C

Referenz

- Preparation of heteroarylaminopyrazole compounds as LRRK2 inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; rt; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Preparation of using 2,4,5-substituted pyrimidines as Fak and Flt3 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of phenylamino pyrimidine derivatives as inhibitors of focal adhesion kinase (FAK)., World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 0.5 h, 0 °C

1.2 Solvents: Water ; 0 °C; 5 h, rt

1.2 Solvents: Water ; 0 °C; 5 h, rt

Referenz

- Cyclin K degradation agent, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

1.2 0 °C; 0 °C → rt; 48 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled

Referenz

- Preparation of (phenylamino)pyrimidine compounds as autophagy inhibitors for treating cancers, United States, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of substituted aminopyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 0 °C; 14 h, 15 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of substituted pyrimidines as inhibitors of cyclin-dependent kinase 7 (CDK7), World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; rt; 2 h, cooled

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 overnight, cooled; 18 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Preparation of pyrimidine derivatives useful as FAK inhibitors, United States, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Water ; 0.5 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of 4-chloro-5-trifluoromethyl-2-mercaptomethylpyrimidine, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Zinc chloride Solvents: Diethyl ether , Tetrahydrofuran ; cooled; 2 h, cooled

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 18 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of N-phenylpyrimidin-2-amines as selective Fak inhibitors, United States, , ,

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Raw materials

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Preparation Products

Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)- Verwandte Literatur

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

919116-36-2 (Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-) Verwandte Produkte

- 85582-69-0(2-{(3-fluorophenyl)methylsulfanyl}acetic acid)

- 687-47-8((-)-Ethyl L-Lactate)

- 958812-40-3(8-Azabicyclo[3.2.1]octan-2-one)

- 1192-20-7(3-aminooxolan-2-one)

- 898418-28-5(5-(4-methylphenyl)methoxy-2-(4-phenylpiperazin-1-yl)methyl-4H-pyran-4-one)

- 14901-96-3(N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)benzamide)

- 1527816-20-1((4-pyrrolidin-1-yl-3-pyridyl)methanamine)

- 1250354-85-8(1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 392248-59-8(N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide)

- 1797082-80-4(5-bromo-N-4-(3-methoxypyrrolidin-1-yl)phenylpyridine-3-carboxamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:919116-36-2)Pyrimidine, 4-chloro-2-(methylthio)-5-(trifluoromethyl)-

Reinheit:99%/99%/99%

Menge:250mg/1g/5g

Preis ($):229.0/596.0/2085.0